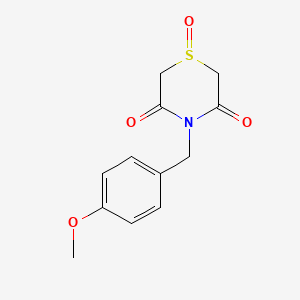

4-(4-Méthoxybenzyl)-1λ4,4-thiazinane-1,3,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is an organic compound characterized by a thiazinane ring substituted with a methoxybenzyl group

Applications De Recherche Scientifique

4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with targets such as β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets play crucial roles in various biological processes, including the development of Alzheimer’s Disease .

Mode of Action

Similar compounds have been shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels . Furthermore, they have been found to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

Similar compounds have been found to influence pathways related to neurogenesis, oxidative stress, and inflammation . The downstream effects of these pathways can have significant impacts on cellular function and disease progression.

Pharmacokinetics

Similar compounds have been found to have certain pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been found to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau . These effects can have significant impacts on cellular function and disease progression.

Action Environment

Factors such as temperature, ph, and the presence of other compounds can significantly influence the action of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the following steps:

Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a carbonyl compound under acidic or basic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazinane ring with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Substituted thiazinane derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxybenzyl Alcohol: A simpler compound with a similar methoxybenzyl group but lacking the thiazinane ring.

4-Methoxybenzyl Chloride: Used as a reagent in the synthesis of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione.

Thiazinane Derivatives: Compounds with similar thiazinane rings but different substituents.

Uniqueness

4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to the combination of the thiazinane ring and the methoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a thiazinane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazinane ring and a methoxybenzyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.

- Molecular Formula : C12H13NO5S

- Molar Mass : 283.3 g/mol

- Density : 1.420 g/cm³ (predicted)

- pKa : -2.54 (predicted)

Anticancer Activity

Recent studies have indicated that 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Key Findings:

- In vitro Studies : In a study evaluating the compound's effect on MCF-7 cells, it was found to inhibit cell proliferation effectively. The mechanism appears to involve apoptosis induction through caspase activation pathways .

- Case Study : A comparative analysis with other thiazole derivatives showed that this compound demonstrated superior cytotoxicity against MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. Preliminary screening against Gram-positive bacteria revealed promising results.

Results Summary:

- Microbial Testing : The compound exhibited notable activity against Bacillus subtilis and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

The biological activity of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can be attributed to several mechanisms:

- Caspase Activation : The compound activates caspases involved in the apoptotic pathway, particularly caspase-3 and caspase-9, leading to programmed cell death in cancer cells .

- Enzyme Inhibition : It may inhibit specific enzymes critical for cancer cell survival and proliferation.

- Antimicrobial Action : The thiazinane ring structure may interact with microbial enzymes or structural components, leading to impaired function .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Methoxybenzyl Alcohol | Alcohol | Moderate antimicrobial activity |

| Thiazolidinone Derivatives | Thiazole | Anticancer and anti-inflammatory properties |

| 1,3,4-Thiadiazole Derivatives | Thiadiazole | Broad-spectrum antibacterial and antifungal activities |

Propriétés

IUPAC Name |

4-[(4-methoxyphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-17-10-4-2-9(3-5-10)6-13-11(14)7-18(16)8-12(13)15/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCAZVNCMNHBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CS(=O)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.